N-butyl-2-heptanoylhydrazinecarboxamide
Description
N-Butyl-2-heptanoylhydrazinecarboxamide is a hydrazinecarboxamide derivative characterized by a butyl group attached to the hydrazine nitrogen and a heptanoyl chain at the 2-position. This compound belongs to a broader class of hydrazinecarboxamides, which are widely studied for their structural versatility and applications in medicinal chemistry, material science, and catalysis. Its synthesis typically involves condensation reactions between hydrazine derivatives and acylating agents, followed by purification via crystallization or chromatography.
Properties
IUPAC Name |
1-butyl-3-(heptanoylamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-3-5-7-8-9-11(16)14-15-12(17)13-10-6-4-2/h3-10H2,1-2H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNVCZJUYCFOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NNC(=O)NCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Effects
Hydrazinecarboxamides exhibit diverse bioactivity and physicochemical properties depending on substituents. Key analogues include:
- N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (e.g., compounds 2o, 2p, 2q in ): Alkyl Chains: These compounds feature long alkyl chains (C15–C18), enhancing hydrophobicity and thermal stability.
- N-Butyl-2-(2-((1-Carbamoylcyclohexyl)(p-tolyl)amino)-2-oxoethyl)hydrazine-1-carboxamide (7c) (): Cyclohexyl and Aromatic Substituents: The cyclohexyl and p-tolyl groups introduce steric bulk, which may influence conformational flexibility and intermolecular interactions.
2-(3-Ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide ():
Table 1: Substituent Comparison
| Compound | Key Substituents | Functional Impact |
|---|---|---|
| N-Butyl-2-heptanoylhydrazinecarboxamide | Butyl, heptanoyl | Moderate hydrophobicity, flexible chain |
| 2o (C15H31-alkyl, CF₃-benzoyl) | Long alkyl, CF₃-benzoyl | High thermal stability, lipophilicity |
| 7c (Butyl, cyclohexyl, p-tolyl) | Steric bulk, aromatic ring | Conformational rigidity |
| 2-(3-Ethoxy-2-hydroxybenzylidene) | Ethoxy, hydroxy, phenyl | Hydrogen bonding, planar structure |
Physical and Spectral Properties
Melting Points and Thermal Stability
- N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides : Melting points range from 178.5°C to 196°C, attributed to strong van der Waals forces from long alkyl chains and π-stacking of aromatic groups .
- 2-(3-Ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide : Forms a planar structure with a dihedral angle of 6.7° between aromatic rings, promoting close packing and higher melting points .
- This compound (hypothetical): Expected to have a lower melting point (~100–150°C) due to shorter alkyl chains and reduced crystallinity.
Spectral Characteristics
- IR Spectroscopy: CF₃-Benzoyl Analogues: Strong C=O stretches at ~1650–1700 cm⁻¹ and C–F vibrations at ~1100–1200 cm⁻¹ . Heptanoyl Derivative: Aliphatic C=O stretch at ~1680 cm⁻¹ and N–H bends at ~3300 cm⁻¹.
- NMR Spectroscopy: Butyl Group: Terminal CH₃ protons resonate at δ 0.87 (triplet, J=7.5 Hz), as seen in . Heptanoyl Chain: Methylene protons (CH₂) appear as multiplets at δ 1.2–1.5, with carbonyl carbons at ~170 ppm.
Hydrogen Bonding and Molecular Packing
- 2-(3-Ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide : Exhibits a 2D hydrogen-bonded network via O–H⋯O and N–H⋯O interactions, critical for crystal stability .
- This compound: Likely forms intermolecular N–H⋯O bonds between hydrazine and carbonyl groups, though less extensive due to aliphatic chains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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